4-Chloro-1-benzothiophene-2-carboxylate IUPAC name and structure
4-Chloro-1-benzothiophene-2-carboxylate IUPAC name and structure
An In-Depth Technical Guide to 4-Chloro-1-benzothiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 23967-57-9), a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its precise nomenclature and structural features, detail its physicochemical and spectroscopic properties, and provide a validated, step-by-step synthesis protocol. The core of this guide focuses on the compound's critical role as a key starting material in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting its significance for researchers, chemists, and professionals in drug development. The narrative is grounded in authoritative references to ensure scientific accuracy and provides field-proven insights into its handling and application.
Nomenclature and Structural Elucidation
A precise understanding of a compound's identity is foundational for its application in regulated environments like pharmaceutical development.
IUPAC Naming and Synonyms
The subject of this guide is most accurately identified by its acid form. While the term "carboxylate" refers to the conjugate base (the deprotonated anion), the stable, neutral compound used in synthesis is the carboxylic acid.
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Preferred IUPAC Name: 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1][2][3]
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Common Synonyms: 4-Chloro-1-benzothiophene-2-carboxylic acid, 2-carboxy-4-chlorobenzo[b]thiophene[1][3]
For the remainder of this guide, we will refer to the compound by its common name, 4-Chloro-1-benzothiophene-2-carboxylic acid.
Chemical Structure
The molecule consists of a benzothiophene core, which is a bicyclic system where a benzene ring is fused to a thiophene ring. A chlorine atom is substituted at the 4-position of the benzene ring, and a carboxylic acid group is attached at the 2-position of the thiophene ring.
Molecular Formula: C₉H₅ClO₂S[1][3][6]
SMILES Notation: O=C(O)c1cc2c(Cl)cccc2s1
Chemical Structure of 4-Chloro-1-benzothiophene-2-carboxylic acid:
Key Identifiers
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and use in synthetic processes. It is typically a stable, white to off-white solid, ensuring its suitability for industrial-scale pharmaceutical manufacturing.[1]
| Property | Value | Source(s) |
| Molecular Weight | 212.65 g/mol | [1][3][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 220-223 °C / 260 °C | [1][2] |
| Boiling Point | 408.6 °C at 760 mmHg | [1] |
| Density | 1.546 g/cm³ | [1] |
| Flash Point | 200.9 °C | [1] |
| Purity | ≥99.0% (typical for pharmaceutical grade) | [1] |
Spectroscopic and Analytical Characterization
Validation of the compound's identity and purity is non-negotiable in drug synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation. The data presented below serves as a reliable reference for quality control.
| Analysis | ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |
| Reference | Organic Spectroscopy International[2] | Organic Spectroscopy International[2] |
| Chemical Shifts (δ) | 13.19 (brs, 1H, -COOH), 8.07 (td, 1H), 8.03 (d, 1H), 7.56 (dd, 1H), 7.54 (d, 1H) | 163.10, 142.55, 136.57, 136.50, 128.96, 127.99, 126.84, 125.01, 122.21 |
Additional spectral data including IR and Mass Spectrometry are also available through various chemical databases.[8]
Synthesis and Manufacturing Considerations
The production of 4-Chloro-1-benzothiophene-2-carboxylic acid involves sophisticated chemical processes that demand expertise in heterocyclic chemistry.[1] While numerous methods exist for constructing the benzothiophene scaffold[9], a common and practical laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.
Detailed Protocol: Synthesis via Ester Hydrolysis
This protocol describes the conversion of Methyl 4-chlorobenzo[b]thiophene-2-carboxylate to the target carboxylic acid.[7] This self-validating process includes clear steps for reaction, workup, and isolation.
Step 1: Reaction Setup
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In a suitable reaction vessel, combine Methyl 4-chlorobenzo[b]thiophene-2-carboxylate (1.0 g, 4.44 mmol) with a solvent mixture of methanol (30 mL) and water (10 mL).
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Add lithium hydroxide monohydrate (LiOH·H₂O) (0.56 g, 13.3 mmol).
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Expert Insight: LiOH is a preferred base for this hydrolysis. It is effective and less prone to promoting side reactions than stronger bases like NaOH or KOH. Using a 3-fold molar excess ensures the reaction proceeds to completion.
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Step 2: Reaction Execution
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Stir the mixture at room temperature overnight.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester is fully consumed.
Step 3: Workup and Isolation
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Concentrate the reaction mixture under reduced pressure (vacuum) to remove the methanol.
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Dilute the remaining aqueous residue with ice water (20 mL).
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Acidify the aqueous phase to a pH of 1 using a dilute hydrochloric acid solution. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[7]
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Extract the acidified mixture with ethyl acetate (3 x 15 mL).
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Expert Insight: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. Performing three extractions ensures a high recovery yield.
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Step 4: Purification
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Combine the organic layers and wash with a saturated brine solution. This removes residual water and inorganic salts.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and evaporate the solvent under vacuum to yield 4-Chloro-1-benzothiophene-2-carboxylic acid as a white solid. The reported yield for this procedure is quantitative (100%).[7]
Step 5: Validation
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Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR) and by measuring its melting point.
Core Applications in Drug Discovery and Development
The benzothiophene scaffold is of immense interest to medicinal chemists due to its structural versatility and wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11]
Primary Application: A Critical Intermediate for Brexpiprazole
The most significant industrial application of 4-Chloro-1-benzothiophene-2-carboxylic acid is its role as a key building block in the synthesis of Brexpiprazole .[1] Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][12]
The structural integrity and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final Active Pharmaceutical Ingredient (API). The synthesis of a complex molecule like Brexpiprazole relies on the predictable reactivity of intermediates like 4-Chloro-1-benzothiophene.[12]
The following workflow diagram illustrates the logical progression from the key intermediate to the final drug product.
Caption: Logical workflow from the starting ester to the final Brexpiprazole drug product.
Other Research Applications
Beyond its role in the synthesis of Brexpiprazole, this compound is valuable in broader research settings:
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Histone Deacetylase (HDAC) Inhibitors: It has been utilized as an intermediate in the preparation of potential HDAC inhibitors, a class of compounds investigated for cancer therapy.[7]
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Novel Heterocyclic Chemistry: Its unique structure, featuring both a chlorine atom and a carboxylic acid group, makes it an intriguing starting material for chemists to explore new synthetic pathways and develop novel derivatives with potentially enhanced pharmacological properties.[1]
Conclusion and Future Outlook
4-Chloro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is an enabling tool for the development of life-changing pharmaceuticals. Its well-defined properties, established synthesis protocols, and, most importantly, its indispensable role in the production of Brexpiprazole underscore its value to the scientific and medical communities. As research into benzothiophene-based therapeutics continues to expand, the demand for high-purity, reliably sourced intermediates like this will undoubtedly grow, paving the way for the discovery of the next generation of innovative medicines.
References
- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermedi
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9.
- 4-Chlorobenzo[b]thiophene-2-carboxylic Acid.
- 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S-.
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9. ChemicalBook.
- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID(23967-57-9) 1H NMR spectrum. ChemicalBook.
- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid. CymitQuimica.
- The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-chloro-1-benzothiophene-2-carboxylic acid | CAS 23967-57-9. Santa Cruz Biotechnology.
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
Sources
- 1. innospk.com [innospk.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- 3. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 4. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9 [matrix-fine-chemicals.com]
- 5. 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]
- 8. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID(23967-57-9) 1H NMR [m.chemicalbook.com]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
